molecular formula C24H27N3O5 B15093902 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

Cat. No.: B15093902
M. Wt: 437.5 g/mol
InChI Key: SWSCYGNQYDTODY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-TRP-VAL-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield, which allows for the stepwise construction of peptides on an insoluble solid support . This method enables precise control over the amino acid sequence of the resulting peptide.

Industrial Production Methods

Industrial production of Z-TRP-VAL-OH typically involves large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of protecting groups, such as the carbamate group, is crucial to prevent unwanted side reactions during synthesis . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Z-TRP-VAL-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan side chain can lead to the formation of indole-based alkaloid derivatives .

Scientific Research Applications

Z-TRP-VAL-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)

InChI Key

SWSCYGNQYDTODY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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